{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane
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Overview
Description
{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three cyclohexyl groups and a sulfanyl group attached to a 4-chlorophenylmethyl moiety. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane typically involves the reaction of tricyclohexyltin chloride with 4-chlorobenzyl mercaptan under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of {[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The sulfanyl group and the organotin moiety play crucial roles in its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {[(4-Chlorophenyl)methyl]sulfanyl}(triphenyl)stannane
- {[(4-Chlorophenyl)methyl]sulfanyl}(tributyl)stannane
- {[(4-Chlorophenyl)methyl]sulfanyl}(trimethyl)stannane
Uniqueness
{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane is unique due to its specific combination of a tricyclohexyl group and a 4-chlorophenylmethyl sulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
110234-10-1 |
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Molecular Formula |
C25H39ClSSn |
Molecular Weight |
525.8 g/mol |
IUPAC Name |
(4-chlorophenyl)methylsulfanyl-tricyclohexylstannane |
InChI |
InChI=1S/C7H7ClS.3C6H11.Sn/c8-7-3-1-6(5-9)2-4-7;3*1-2-4-6-5-3-1;/h1-4,9H,5H2;3*1H,2-6H2;/q;;;;+1/p-1 |
InChI Key |
CLSCZGAEHKDYFA-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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